Dilauryl phosphite

Overview

Description

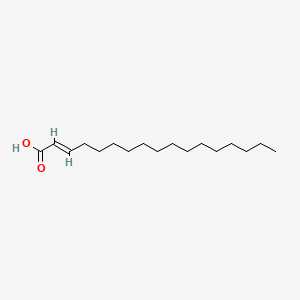

Dilauryl Phosphite is a phosphorus-containing compound with potential applications in various fields due to its unique chemical properties. Phosphorus compounds, including phosphites, are known for their versatility in chemical reactions and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of phosphorus compounds can involve multiple strategies, including the use of transition metal phosphides and specific phosphorus halides. Techniques can vary widely, focusing on achieving high purity and yield (Weng et al., 2020; Sevrain et al., 2017).

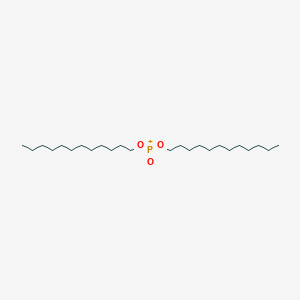

Molecular Structure Analysis

The molecular structure of phosphorus-containing compounds like this compound can be analyzed through various spectroscopic methods. These analyses help in understanding the electronic distribution, which is crucial for determining reactivity and potential applications (Berger & Montchamp, 2014).

Scientific Research Applications

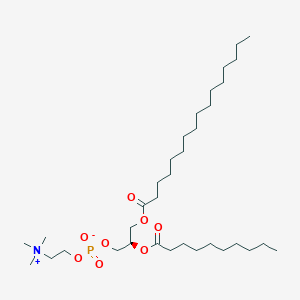

Enhancing Polymer Stability : Dilauryl phosphite plays a role in the stability of polymers. In one study, the effects of dilauryl thiodipropionate (a related compound) and other additives on polypropylene oxidation were examined. The research found that dilauryl thiodipropionate increases the antioxidant effectiveness of gossypol, a natural antioxidant, especially when used in small concentrations (Mar’in et al., 1992).

Agricultural Applications : Phosphite, a compound related to this compound, has been studied for its effects on agricultural crops. For instance, it has been found to significantly inhibit the incidence of diseases like Xanthomonas oryzae pv. oryzae and Pyricularia grisea in rice. Transcriptome analysis revealed changes in the expression of defense-related genes following phosphite treatment, offering insights into its protective mechanism against pathogens (Huang et al., 2020).

Biostimulation and Plant Performance : Phosphite has been identified as a biostimulant that enhances plant performance, particularly in stressful environments. It is effective against various pathogens affecting crop production and productivity. This compound, while not a direct nutrient source, is being explored for its potential in genetic engineering as an alternative fertilizer and herbicide (Trejo-Téllez & Gómez-Merino, 2018).

Disease Control in Horticulture : Phosphite also functions as an effective pesticide against various species of pathogenic bacteria and Oomycetes in horticulture. Its biostimulant activity is more pronounced when applied in the presence of sufficient inorganic phosphate (Gómez-Merino & Trejo-Téllez, 2015).

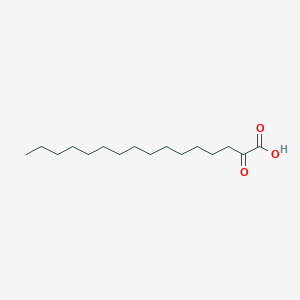

Chemical Reactions with Fatty Acids : In the field of organic chemistry, the reaction of dialkyl phosphite with methyl linoleate, a fatty acid, has been investigated. This study provides insights into the challenges and optimization strategies for the reaction, highlighting the chemical versatility and potential applications of phosphite compounds in material science (Bantchev et al., 2016).

Enhancing Root Biomass and Nutrition in Wheat : Phosphite has been shown to enhance root growth and improve nutrition use efficiency in wheat under various stress conditions. This biostimulant significantly increases key physiological parameters like Nitrate Reductase activity and photosynthesis, suggesting its potential in improving crop yield and stress tolerance (Mohammed et al., 2022).

Mechanism of Action

Target of Action

Dilauryl phosphite, also known as Didodecyl phosphonate, is a type of phosphite esterPhosphite esters are generally known to interact with various biological molecules and structures, including proteins and cell membranes .

Mode of Action

It’s known that phosphite esters can act as antioxidants . They can inhibit oxidation reactions by reducing peroxyl radicals to alkoxyl radicals, which then react with the phosphites, releasing aroxyl radicals that terminate the radical chain oxidation .

Biochemical Pathways

For instance, they can inhibit the formation of reactive radicals, which are involved in various biochemical reactions .

Pharmacokinetics

Phosphonates, which are structurally similar to phosphites, are known to have low oral bioavailability and are quickly distributed to bone surfaces or eliminated in urine .

Result of Action

As an antioxidant, it likely helps to protect cells from damage caused by harmful free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antioxidants, the pH of the environment, and temperature can affect its antioxidant activity .

Safety and Hazards

Future Directions

Dilauryl phosphite is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications . Its market is expected to grow in the future, with applications in industries like building & construction, automotive, packaging, electrical & electronics .

properties

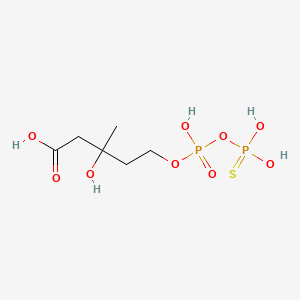

IUPAC Name |

didodecoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCOASQOMILNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051859 | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

21302-09-0 | |

| Record name | Di(n-dodecyl)hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,7R,8R,10S,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1239607.png)

![1-methyl-N-[(E)-thiophen-2-ylmethylideneamino]indole-3-carboxamide](/img/structure/B1239610.png)

![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)

![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)

![1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea](/img/structure/B1239615.png)